Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]-
Description
Properties
CAS No. |
23689-01-2 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-[4-(4-methoxyanilino)phenyl]ethanone |
InChI |
InChI=1S/C15H15NO2/c1-11(17)12-3-5-13(6-4-12)16-14-7-9-15(18-2)10-8-14/h3-10,16H,1-2H3 |
InChI Key |
QGTZURPSTFVSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects: Electron-Donating vs. In contrast, sulfonyl () or chloroethyl () groups are electron-withdrawing, altering reactivity for electrophilic substitution or nucleophilic attacks . Halogenation: Bromine () and chlorine () introduce steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates .
Quinoline-containing derivatives () are linked to antitubercular activity, highlighting the role of aromatic heterocycles in medicinal chemistry .
Synthetic Utility :
Q & A
Q. What are the primary synthetic routes for Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]-?
Methodological Answer: The compound can be synthesized via two main routes:
- Friedel-Crafts Acylation: Reacting 4-[(4-methoxyphenyl)amino]benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Ullmann Coupling: Coupling 4-methoxyaniline with 4-bromoacetophenone using a copper catalyst, followed by purification via column chromatography .
Key Considerations:
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane or DMF) to maximize yield (typically 60–75%) .
Q. How can spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 2.5–3.0 ppm (ketone CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy OCH₃) confirm substituent positions .
- ¹³C NMR: Signals at ~200 ppm (C=O) and ~55 ppm (OCH₃) validate functional groups .
- IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry: Molecular ion peak at m/z 267.3 (calculated for C₁₅H₁₅NO₂) .
Validation: Cross-reference experimental data with computational predictions (e.g., PubChem or DFT calculations) to resolve ambiguities .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
- Storage: Keep in airtight containers at 2–8°C to prevent degradation .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved?
Methodological Answer: Contradictions often arise from variations in:
- Catalyst Activity: Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation (AlCl₃ yields 70% vs. FeCl₃ at 45%) .
- Solvent Effects: Polar aprotic solvents (DMF) may improve Ullmann coupling efficiency by stabilizing intermediates .
Resolution Strategy:
- Conduct kinetic studies (e.g., time vs. yield curves).
- Use orthogonal analytical methods (HPLC, GC-MS) to verify purity and byproduct profiles .
Q. What mechanisms explain its biological interactions (e.g., antimicrobial activity)?
Methodological Answer:
- Target Engagement: The methoxyphenyl group may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking or hydrogen bonding .
- Experimental Validation:
- Perform in vitro assays (MIC testing against E. coli or S. aureus).
- Use molecular docking to predict binding affinities to target proteins .
Data Interpretation: Correlate IC₅₀ values with structural analogs (e.g., triazine derivatives) to refine structure-activity relationships .
Q. How do electronic properties influence its reactivity in electrophilic substitutions?
Methodological Answer:
- Hammett Analysis: The amino group activates the phenyl ring toward electrophiles (σₚ⁻ ≈ -0.66), while the methoxy group directs substitution to the para position .
- Experimental Design:
- Nitration: Monitor regioselectivity (HNO₃/H₂SO₄) via LC-MS.
- Sulfonation: Track sulfonic acid derivative formation using ¹H NMR .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled?
Methodological Answer:
- Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may deshield protons (Δδ ≈ 0.2 ppm) .
- Dynamic Effects: Assess temperature-dependent NMR for conformational exchange (e.g., hindered rotation of the amino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
